![molecular formula C23H27N3O3S B2450035 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226443-62-4](/img/structure/B2450035.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with several functional groups. It contains a phenyl ring, a thiazine ring, a piperidine ring, and a dimethylamino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, thiazine, and piperidine rings would give the molecule a rigid, cyclic structure. The dimethylamino group would likely add some polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the dimethylamino group could make the compound soluble in polar solvents .科学研究应用
Synthesis and Characterization
Research efforts have been dedicated to exploring the synthesis and characterization of compounds bearing structural similarities to the specified chemical. For instance, the study of benzimidazole-2-thione with dimethyl acetylenedicarboxylate in acetonitrile producing a fused thiazolidinone derivative, and in methanol resulting in a fused thiazinone, highlights the versatility in the synthesis of heterocyclic compounds (Acheson & Wallis, 1981). This showcases the chemical reactivity and potential for generating diverse molecular structures through strategic synthetic approaches.
Antioxidant and Neuroprotective Activity
The neuroprotective activity of antioxidant compounds related to the chemical structure has been investigated, revealing their potential in preventing ATP level falls due to hypoxia in astrocytes and offering protection against lesions indicative of brain damage, such as those underlying cerebral palsy (Largeron et al., 2001). This suggests the compound's relevance in research focused on mitigating oxidative stress and its implications in neurological disorders.
Anticoronavirus and Antitumoral Activity
Novel derivatives have been synthesized to evaluate their in vitro anticoronavirus and antitumoral activities. Structural variations within these compounds allowed tuning their biological properties toward antiviral or antitumoral activities, with mode-of-action studies indicating the inhibition of tubulin polymerization as a mechanism for antitumoral activity (Jilloju et al., 2021). This highlights the compound's potential application in the development of therapeutic agents targeting specific pathological conditions.
Molecular Interaction and Computational Analysis
The structural and theoretical investigation of acylmethyl-2-oxazolines, closely related to the compound of interest, in various states (solid, solution, gas phase) provides insights into their structural dynamics, tautomeric forms, and potential for metal complexation. This comprehensive study underscores the significance of these compounds in coordination chemistry and metal-mediated catalysis, illustrating their multifaceted applications in scientific research (Jones et al., 2013).
安全和危害
属性
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-12-14-25(15-13-17)23(27)22-16-26(19-10-8-18(9-11-19)24(2)3)20-6-4-5-7-21(20)30(22,28)29/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJFULPIRYYOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)
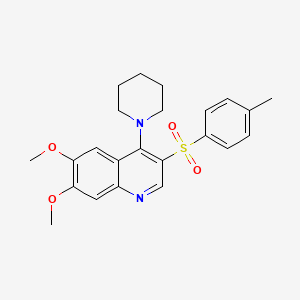
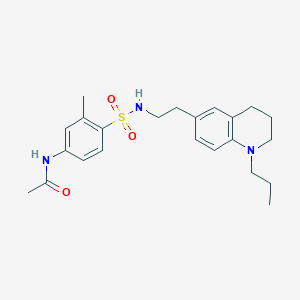
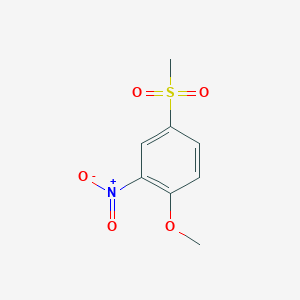
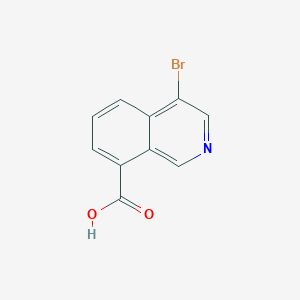
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
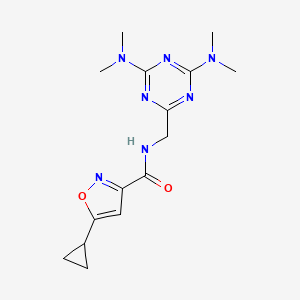
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
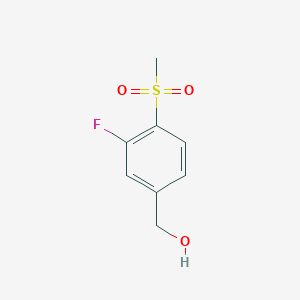
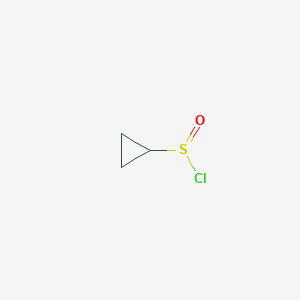
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
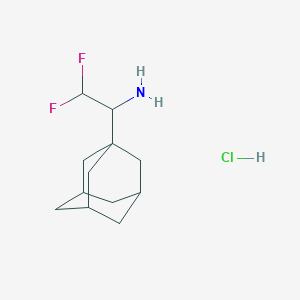
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)